molecular formula C18H30BNO4 B13799946 ((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-en-3-yl)boronic acid pinacol ester

((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-en-3-yl)boronic acid pinacol ester

Cat. No.: B13799946
M. Wt: 335.2 g/mol
InChI Key: JNHGCLCLMOCPCQ-KGLIPLIRSA-N
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Description

((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-en-3-yl)boronic acid pinacol ester: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-en-3-yl)boronic acid pinacol ester typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the boronic acid and pinacol ester groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can help achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.

    Reduction: The bicyclic structure can be reduced under specific conditions to yield different products.

    Substitution: The pinacol ester group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may involve the use of bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce various reduced bicyclic compounds.

Scientific Research Applications

Chemistry: In chemistry, ((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[321]oct-3-en-3-yl)boronic acid pinacol ester is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. The boronic acid group is known to interact with certain enzymes, making it useful in biochemical assays.

Medicine: In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with biological molecules suggests it could be used in drug development, particularly for targeting specific enzymes or pathways.

Industry: In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of ((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-en-3-yl)boronic acid pinacol ester involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with hydroxyl groups on enzymes or other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    (1R,5S)-8-Azabicyclo[3.2.1]oct-3-en-3-ylboronic acid: Similar structure but lacks the tert-butoxycarbonyl and pinacol ester groups.

    Pinacolborane: Contains the pinacol ester group but lacks the bicyclic structure.

    tert-Butoxycarbonyl (Boc) protected amines: Similar protective group but different core structure.

Uniqueness: The uniqueness of ((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[321]oct-3-en-3-yl)boronic acid pinacol ester lies in its combination of functional groups and bicyclic structure

Properties

Molecular Formula

C18H30BNO4

Molecular Weight

335.2 g/mol

IUPAC Name

tert-butyl (1R,5S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate

InChI

InChI=1S/C18H30BNO4/c1-16(2,3)22-15(21)20-13-8-9-14(20)11-12(10-13)19-23-17(4,5)18(6,7)24-19/h10,13-14H,8-9,11H2,1-7H3/t13-,14+/m1/s1

InChI Key

JNHGCLCLMOCPCQ-KGLIPLIRSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C[C@H]3CC[C@@H](C2)N3C(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)N3C(=O)OC(C)(C)C

Origin of Product

United States

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